3-Hydroxy Medetomidine

Vue d'ensemble

Description

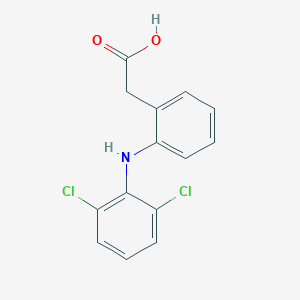

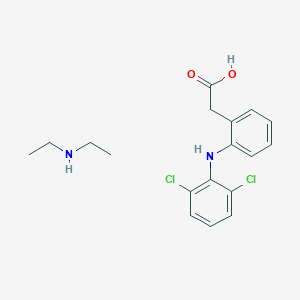

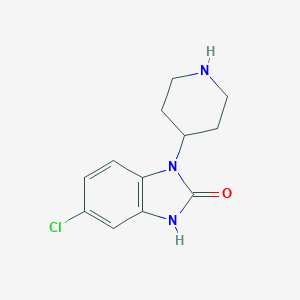

La 3-Hydroxy Médétomidine est un métabolite de la médétomidine, un agoniste des récepteurs alpha-2 adrénergiques. La médétomidine est largement utilisée pour ses propriétés sédatives et analgésiques en médecine vétérinaire. La 3-Hydroxy Médétomidine a la formule moléculaire C13H16N2O et un poids moléculaire de 216,3 g/mol .

Applications De Recherche Scientifique

3-Hydroxy Medetomidine has several scientific research applications:

Mécanisme D'action

La 3-Hydroxy Médétomidine exerce ses effets en se liant aux récepteurs alpha-2 adrénergiques. Cette liaison inhibe la libération de noradrénaline, mettant ainsi fin à la propagation des signaux de douleur . Le composé active également les récepteurs alpha-2 présynaptiques et postsynaptiques centraux dans le locus coeruleus, induisant un état d’inconscience similaire au sommeil naturel .

Composés similaires :

Médétomidine : Le composé parent, utilisé comme sédatif et analgésique.

Dexmédétomidine : Un énantiomère de la médétomidine, utilisé pour ses propriétés sédatives en médecine humaine et vétérinaire.

Unicité : La 3-Hydroxy Médétomidine est unique en raison de sa voie métabolique spécifique et de son rôle de métabolite de la médétomidine. Elle fournit des informations sur la biotransformation et la pharmacocinétique des agonistes des récepteurs alpha-2 adrénergiques .

Analyse Biochimique

Biochemical Properties

3-Hydroxy Medetomidine interacts with various enzymes, proteins, and other biomolecules. As a metabolite of the α2-adrenergic receptor agonist Medetomidine, it is actively involved in the biochemical pathways following the administration of Medetomidine

Cellular Effects

As a metabolite of Medetomidine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of the α2-adrenergic receptor agonist Medetomidine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways following the administration of Medetomidine

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 3-Hydroxy Médétomidine implique généralement la biotransformation de la médétomidine. Une méthode implique l’utilisation de microsomes de foie de rat pour métaboliser la médétomidine en 3-Hydroxy Médétomidine .

Méthodes de production industrielle : la synthèse de son composé parent, la médétomidine, implique plusieurs étapes, notamment l’oléfination de Wittig des phénylimidazolylcétones suivie d’une hydrogénation .

Analyse Des Réactions Chimiques

Types de réactions : La 3-Hydroxy Médétomidine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.

Réduction : Le cycle imidazole peut être réduit dans des conditions spécifiques.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : L’hydrogène gazeux en présence d’un catalyseur de palladium peut être employé.

Substitution : Des réactifs tels que le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation d’un dérivé cétonique.

Réduction : Formation d’un dérivé imidazole réduit.

Substitution : Formation de divers dérivés substitués en fonction du réactif utilisé.

4. Applications de la recherche scientifique

La 3-Hydroxy Médétomidine a plusieurs applications de recherche scientifique :

Neurosciences : Elle est utilisée pour étudier les effets des agonistes des récepteurs alpha-2 adrénergiques sur le système nerveux central.

Neurosciences comportementales : Elle est utilisée dans la recherche relative à l’anxiété et à la douleur.

Toxicologie : Elle est utilisée pour comprendre la biotransformation et les voies métaboliques de la médétomidine.

Comparaison Avec Des Composés Similaires

Medetomidine: The parent compound, used as a sedative and analgesic.

Dexmedetomidine: An enantiomer of medetomidine, used for its sedative properties in both human and veterinary medicine.

Uniqueness: 3-Hydroxy Medetomidine is unique due to its specific metabolic pathway and its role as a metabolite of medetomidine. It provides insights into the biotransformation and pharmacokinetics of alpha-2 adrenergic receptor agonists .

Propriétés

IUPAC Name |

[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQCEFAVROSRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(C)C2=CN=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565950 | |

| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128366-50-7 | |

| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

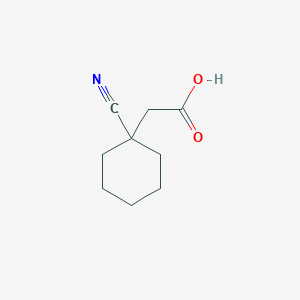

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

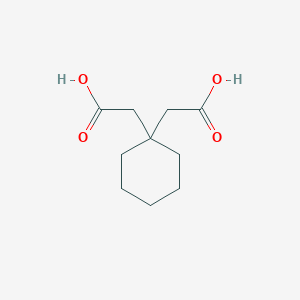

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)